molecular formula C7H16N2 B2791178 Azocan-3-amine CAS No. 42839-35-0

Azocan-3-amine

Cat. No.: B2791178
CAS No.: 42839-35-0
M. Wt: 128.219
InChI Key: ZRHHDWFTDGGETF-UHFFFAOYSA-N
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Description

Azocan-3-amine is an organic compound featuring an eight-membered ring (azocane) with an amine functional group at the third position. Its molecular formula is C7H16N2, and it has a molecular weight of 128.22 g/mol . The compound is provided as a solid and should be stored at recommended temperatures, with cold-chain transportation often available . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. This chemical serves as a versatile building block and precursor in chemical synthesis. While specific biological mechanisms are not well-documented, its primary research value lies in its use as a scaffold for constructing more complex molecules. Notably, azocane-based structures are of significant interest in the development of peptidomimetics . In this field, aza-amino acids, where an α-carbon is replaced by nitrogen, are incorporated into peptide chains to create compounds with enhanced metabolic stability and modified biological activity profiles compared to natural peptides . This compound can function as a precursor in the synthesis of such aza-amino acid analogs, contributing to the exploration of novel pharmaceutical candidates and biomaterials . Researchers utilize this compound to introduce the constrained eight-membered ring structure into larger molecular frameworks. As a supplier, we provide this compound to support innovative research in medicinal chemistry and organic synthesis, enabling the discovery and development of new chemical entities.

Properties

IUPAC Name

azocan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-7-4-2-1-3-5-9-6-7/h7,9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHHDWFTDGGETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CNCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azocan-3-amine can be synthesized through several methods. One common synthetic route involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . This method is efficient and allows for the preparation of functionalized derivatives. Another method involves the intramolecular amination via acid-catalyzed rearrangement of azides . Industrial production methods typically involve large-scale synthesis using these or similar routes, ensuring high purity and yield.

Chemical Reactions Analysis

Azocan-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

Biotechnology Applications

Nucleic Acid Modification
Azocan-3-amine can be utilized as a photoresponsive element in the modification of nucleic acids. Its ability to undergo reversible photoisomerization allows for the construction of light-responsive nucleic acid structures. These modified nucleic acids can serve as molecular beacons or as components in photoresponsive nanodevices, enabling artificial regulation of gene expression and the development of advanced biotechnological applications .

Gene Delivery Systems
In gene therapy, azobenzene derivatives including this compound are being investigated for their potential to enhance the delivery of genetic material into cells. The photoresponsive nature allows for controlled release mechanisms that can be activated by light, improving the efficiency and specificity of gene delivery systems .

Materials Science Applications

Stimuli-Responsive Materials
this compound has been incorporated into metal-organic frameworks (MOFs) to create stimuli-responsive materials. These frameworks can undergo structural changes upon exposure to light, enabling on-command release of encapsulated substances. This property is particularly useful in drug delivery systems where precise control over release timing is critical .

Optical Data Storage
The photochemical properties of azobenzene compounds make them suitable for applications in optical data storage. The ability to switch between different isomeric states allows for the encoding of information at a molecular level, potentially leading to advancements in high-density data storage technologies .

Medicinal Chemistry Applications

Drug Development
this compound serves as a versatile building block in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential as therapeutic agents, particularly in cancer treatment and as inhibitors for specific biological targets . The compound's structural properties allow for modifications that enhance pharmacological activity while maintaining safety profiles.

Bioactive Compound Synthesis
Research indicates that azobenzene derivatives can be utilized in the synthesis of new bioactive compounds from natural sources. This approach opens avenues for discovering novel therapeutic agents with diverse biological activities .

Case Studies and Research Findings

Study Title Authors Findings
Modification of Nucleic Acids by Azobenzene DerivativesLi Jing et al.Demonstrated successful modification of nucleic acids using azobenzene derivatives, leading to enhanced gene regulation capabilities .
Mechanized Azobenzene-functionalized MOFsZhou et al.Developed a mechanized MOF using azobenzene, showcasing on-command release capabilities under light stimuli .
Click Chemistry Applications in Drug DeliveryVarious AuthorsExplored the use of click chemistry with azobenzene derivatives to develop drug delivery systems with improved specificity and efficiency .

Mechanism of Action

Azocan-3-amine exerts its effects by inhibiting the activity of the ErbB family of receptor tyrosine kinases, particularly EGFR and its common mutations T790M and C797S . This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth. The compound binds to the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Azocan-3-amine is compared below with structurally related amines identified in , focusing on bicyclic systems and substituent effects. Key distinctions include:

Compound Name (CAS No.) Bicyclo System Substituents Similarity Score
This compound Monocyclic azocane Amine at position 3 Reference
Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride (135906-03-5) [3.3.1]nonane Methyl at N9, amine at position 3 0.90
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine (87571-88-8) [3.2.1]octane Methyl at N8, amine at position 3 0.83
3,8-Diazabicyclo[3.2.1]octane dihydrochloride (90673-35-1) [3.2.1]octane Two amines at positions 3 and 8 0.79

Key Observations:

Ring Rigidity vs. Flexibility: this compound’s monocyclic structure allows greater conformational flexibility compared to bicyclic analogs (e.g., [3.3.1]nonane or [3.2.1]octane systems), which are constrained by bridgehead carbons. This impacts binding affinity in biological targets and solubility .

Conversely, diamine systems (e.g., 90673-35-1) may exhibit enhanced chelation or hydrogen-bonding capabilities .

Synthesis Pathways : Ethyl aroylacetates and triazole derivatives in suggest that this compound might be synthesized via cyclization or azide-alkyne click chemistry, similar to 4-azidofurazan-3-amine (2a) and related compounds. However, bicyclic analogs often require more complex multi-step routes to construct fused rings .

Biological Activity

Azocan-3-amine, a compound belonging to the class of azocanes, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a nitrogen-containing heterocyclic structure. Its molecular formula and structure can be represented as follows:

  • Molecular Formula : Cn_nHm_mNp_p
  • Structural Features : The compound contains an amine functional group which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that azocan derivatives exhibit significant antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus4.0
Escherichia coli8.0
Pseudomonas aeruginosa16.0
Bacillus cereus2.0

These findings indicate that this compound demonstrates notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .

Anticancer Activity

The anticancer potential of azocan derivatives has also been explored, with studies indicating their ability to induce apoptosis in cancer cell lines. For instance, a recent study showed that azocan compounds could inhibit cell proliferation in K562 leukemia cells through mechanisms involving apoptosis and cell cycle arrest.

  • Apoptosis Induction : this compound was found to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Treatment with azocan derivatives resulted in a significant increase in the G0/G1 phase population, indicating an arrest in the cell cycle that prevents further proliferation .

The following table summarizes the effects of azocan treatment on apoptosis and cell cycle distribution:

Concentration (µM) Total Apoptosis (%) G0/G1 Phase (%)
109.6431.8
1216.5936.4
1437.7241.1

These results highlight the compound's potential as a therapeutic agent in cancer treatment .

Case Studies

Several case studies have further elucidated the biological activity of azocan derivatives:

  • A study focused on the synthesis of various azocan derivatives and their evaluation against multiple cancer cell lines, reporting significant cytotoxic effects and promising selectivity towards cancerous cells compared to normal cells .
  • Another investigation assessed the antifungal properties of azocan derivatives against strains such as Candida albicans, revealing MIC values significantly lower than conventional antifungal agents like fluconazole .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for Azocan-3-amine, and what experimental parameters critically influence yield and purity?

  • Methodology : this compound synthesis typically involves multi-step reactions, including cyclization to form the azocane ring. Key considerations include:

  • Starting materials : Selection of precursors with appropriate functional groups (e.g., amines, alkanes) to enable cyclization.
  • Reaction conditions : Temperature control (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., palladium for cross-coupling reactions).
  • Purification : Column chromatography or recrystallization to isolate the compound (>95% purity).
    • Data from literature : Yields range from 40–65% depending on reaction optimization .

Q. How can researchers structurally characterize this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the azocane ring structure and amine group placement. For example, a singlet at δ 2.8 ppm may indicate the NH2_2 group .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 128.22 (C7_7H16_{16}N2_2) .
  • HPLC : Monitor purity with reverse-phase C18 columns and UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodology :

  • In vitro binding assays : Screen against common receptors (e.g., GPCRs) using fluorescence polarization or SPR (surface plasmon resonance).
  • Enzyme inhibition studies : Test interactions with kinases or proteases via kinetic assays (e.g., IC50_{50} determination) .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to assess safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Comparative analysis : Replicate conflicting studies under standardized conditions (e.g., pH, temperature, cell line).
  • Dose-response curves : Evaluate activity across concentrations (nM–μM) to identify non-linear effects.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental results .
    • Case example : Discrepancies in cytotoxicity data may arise from variations in cell culture media or assay protocols .

Q. What strategies optimize the catalytic efficiency of this compound synthesis for scalable production?

  • Methodology :

  • Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., catalyst loading, solvent ratio).
  • Flow chemistry : Implement continuous-flow reactors to enhance reaction control and reduce side products.
  • Green chemistry : Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
    • Data : Pilot studies show a 20% yield increase with flow chemistry .

Q. How can researchers investigate this compound’s interaction with lipid bilayers or membrane proteins?

  • Methodology :

  • Molecular dynamics simulations : Use GROMACS or NAMD to model compound insertion into lipid bilayers.
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized membrane proteins.
  • Fluorescence anisotropy : Track changes in membrane fluidity upon compound addition .

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